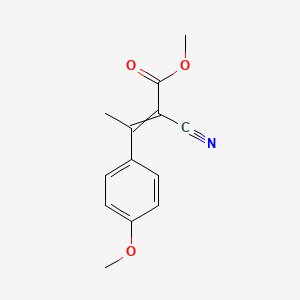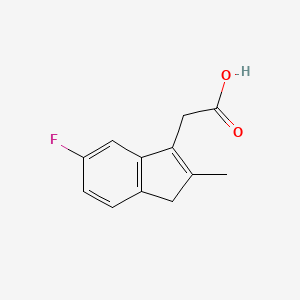
3-(三氟甲基)苯基乙二醛
概述
描述
3-(Trifluoromethyl)phenylglyoxal is an organic compound with the molecular formula C9H5F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a glyoxal moiety
科学研究应用
3-(Trifluoromethyl)phenylglyoxal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It finds applications in the development of agrochemicals and materials science
安全和危害
3-(Trifluoromethyl)phenylglyoxal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .
未来方向
准备方法
Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)phenylglyoxal can be synthesized through several methods. One common approach involves the trifluoromethylation of phenylglyoxal derivatives. For instance, the synthesis can be achieved by reacting 3’-(Trifluoromethyl)acetophenone with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)phenylglyoxal typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions: 3-(Trifluoromethyl)phenylglyoxal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal moiety to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
作用机制
The mechanism by which 3-(Trifluoromethyl)phenylglyoxal exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .
相似化合物的比较
- 3-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)phenylacetic acid
- 3-(Trifluoromethyl)phenylacetone
Comparison: The presence of the trifluoromethyl group further enhances its chemical stability and versatility in various reactions .
属性
IUPAC Name |
2-oxo-2-[3-(trifluoromethyl)phenyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLRFRNLMJHNLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)
![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)









